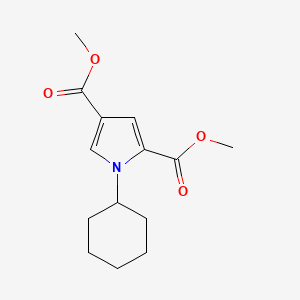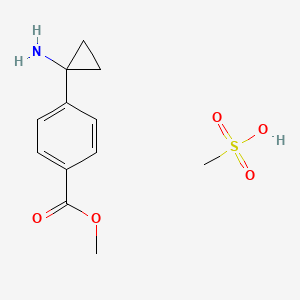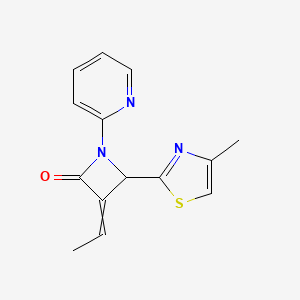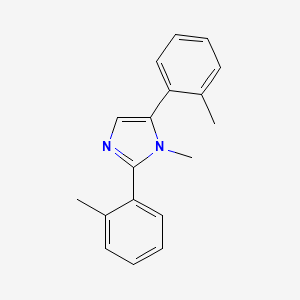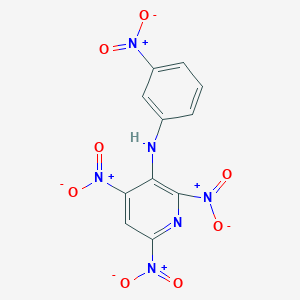![molecular formula C16H11IN4 B12623044 [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12623044.png)
[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine is a radiolabeled compound used in various scientific research applications. The compound is characterized by the presence of an iodine-125 isotope, which is a radioactive form of iodine. This radiolabeling allows for the tracking and imaging of the compound in biological systems, making it a valuable tool in medical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine typically involves the iodination of a precursor compound. The precursor is often a 2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine, which undergoes electrophilic substitution with iodine-125. The reaction conditions usually require a solvent such as acetonitrile or dimethylformamide (DMF) and a catalyst like copper sulfate. The reaction is carried out under controlled temperature and pH to ensure the selective incorporation of iodine-125.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis modules to handle the radioactive iodine safely. The production facilities are equipped with specialized containment systems to prevent radiation exposure. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and specific activity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the imidazo[1,2-a]pyridine ring, resulting in the formation of reduced analogs.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological activities and properties, making them useful for diverse research applications.
Scientific Research Applications
Chemistry
In chemistry, [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine is used as a radiolabeled tracer to study reaction mechanisms and kinetics. Its radioactive nature allows for the precise tracking of the compound in complex chemical reactions.
Biology
In biological research, the compound is used for imaging and tracking biological processes. It can be incorporated into biomolecules, allowing researchers to visualize the distribution and dynamics of these molecules in living organisms.
Medicine
In medical research, the compound is used in diagnostic imaging techniques such as single-photon emission computed tomography (SPECT). It helps in the visualization of tumors, blood flow, and other physiological processes.
Industry
In the industrial sector, the compound is used in the development of radiopharmaceuticals. It serves as a precursor for the synthesis of various diagnostic and therapeutic agents.
Mechanism of Action
The mechanism of action of [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets in biological systems. The iodine-125 isotope emits gamma radiation, which can be detected using imaging equipment. The compound binds to target molecules, allowing for the visualization of their distribution and dynamics. The molecular pathways involved include receptor-ligand interactions and enzyme-substrate binding.
Comparison with Similar Compounds
Similar Compounds
[131I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine: Similar to the compound but uses iodine-131 instead of iodine-125.
[18F]6-fluoro-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine: Uses fluorine-18 as the radiolabel, offering different imaging properties.
Uniqueness
The uniqueness of [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine lies in its use of iodine-125, which has a relatively long half-life and emits low-energy gamma radiation. This makes it suitable for prolonged imaging studies with minimal radiation exposure to the subject.
Properties
Molecular Formula |
C16H11IN4 |
|---|---|
Molecular Weight |
384.19 g/mol |
IUPAC Name |
6-(125I)iodanyl-2-[4-(1H-pyrazol-5-yl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H11IN4/c17-13-5-6-16-19-15(10-21(16)9-13)12-3-1-11(2-4-12)14-7-8-18-20-14/h1-10H,(H,18,20)/i17-2 |
InChI Key |
OLFQWTDIJLVADS-QZIRHQCUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=NN2)C3=CN4C=C(C=CC4=N3)[125I] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)C3=CN4C=C(C=CC4=N3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10R,11S,15R,16S)-13-(4-acetylphenyl)-16-(3-nitrobenzoyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12622974.png)



![5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12622994.png)

![4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12622998.png)
